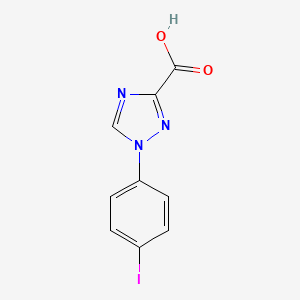
2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole
概要
説明
2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole can be synthesized through a multi-step process. One common method involves the reaction of 3-fluoroaniline with o-phenylenediamine to form 1-(3-fluorophenyl)benzimidazole. This intermediate is then chloromethylated using formaldehyde and hydrochloric acid under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the benzimidazole ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzimidazole derivatives.
科学的研究の応用
2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of essential biochemical pathways. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity.
類似化合物との比較
1-(3-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.
1-(3-Fluorophenyl)-1H-pyrazole: Contains a similar fluorophenyl group but with a pyrazole ring instead of benzimidazole.
1-(3-Fluorophenyl)-2-methylbenzimidazole: Similar structure with a methyl group instead of chloromethyl.
Uniqueness: 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole is unique due to the presence of both fluorine and chlorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential for diverse applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued exploration of its properties and applications will likely yield new insights and innovations.
特性
分子式 |
C14H10ClFN2 |
|---|---|
分子量 |
260.69 g/mol |
IUPAC名 |
2-(chloromethyl)-1-(3-fluorophenyl)benzimidazole |
InChI |
InChI=1S/C14H10ClFN2/c15-9-14-17-12-6-1-2-7-13(12)18(14)11-5-3-4-10(16)8-11/h1-8H,9H2 |
InChIキー |
GWBGRYRQWMFHKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC(=CC=C3)F)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxaldehyde](/img/structure/B8314900.png)


![1-(4-Fluoronaphthalen-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8314926.png)










